molecular formula C19H19ClN2 B4928656 N-benzyl-7-chloro-N-ethyl-4-methyl-2-quinolinamine

N-benzyl-7-chloro-N-ethyl-4-methyl-2-quinolinamine

Cat. No. B4928656
M. Wt: 310.8 g/mol
InChI Key: XWGKYDSLKKORBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-7-chloro-N-ethyl-4-methyl-2-quinolinamine is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinoline family and has been synthesized using several methods.

Mechanism of Action

The mechanism of action of N-benzyl-7-chloro-N-ethyl-4-methyl-2-quinolinamine is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells and malaria parasites. It has been shown to inhibit the activity of certain enzymes involved in these processes.
Biochemical and Physiological Effects:
N-benzyl-7-chloro-N-ethyl-4-methyl-2-quinolinamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and malaria parasites. Additionally, it has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-7-chloro-N-ethyl-4-methyl-2-quinolinamine in lab experiments is its high purity. Additionally, it has been extensively studied and its potential applications in scientific research are well understood. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are several future directions for research involving N-benzyl-7-chloro-N-ethyl-4-methyl-2-quinolinamine. One area of research involves further understanding the mechanism of action of this compound. Additionally, researchers are studying the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, researchers are studying ways to modify the compound to improve its efficacy and reduce its potential toxicity.

Synthesis Methods

N-benzyl-7-chloro-N-ethyl-4-methyl-2-quinolinamine can be synthesized using several methods. One of the most common methods involves the reaction of 7-chloro-4-methylquinoline with benzylamine and ethyl chloroformate. The reaction takes place under controlled conditions and yields a high purity product.

Scientific Research Applications

N-benzyl-7-chloro-N-ethyl-4-methyl-2-quinolinamine has been extensively studied for its potential applications in scientific research. This compound has been shown to have antitumor activity and has been studied as a potential treatment for cancer. Additionally, it has been shown to have antimalarial activity and has been studied as a potential treatment for malaria.

properties

IUPAC Name

N-benzyl-7-chloro-N-ethyl-4-methylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2/c1-3-22(13-15-7-5-4-6-8-15)19-11-14(2)17-10-9-16(20)12-18(17)21-19/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGKYDSLKKORBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-7-chloro-N-ethyl-4-methylquinolin-2-amine

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